5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine
Description
This compound features a central 1,2-thiazole (isothiazole) ring substituted at positions 3, 4, and 3. The 3-position carries a pyridin-2-yl group, the 4-position an amine, and the 5-position a 4-(4-fluorophenyl)piperazine-1-carbonyl moiety. The fluorophenyl and pyridinyl groups enhance bioavailability and target binding, while the piperazine-carbonyl linker may confer conformational flexibility for receptor interactions.
Properties
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c20-13-4-6-14(7-5-13)24-9-11-25(12-10-24)19(26)18-16(21)17(23-27-18)15-3-1-2-8-22-15/h1-8H,9-12,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMBXDAUQDUCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Functionalization
The synthesis begins with N-(4-fluorophenyl)piperazine , a scaffold frequently employed in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity. Patent ZA200304684B details a regioselective method for introducing aryl groups onto piperazine via nucleophilic aromatic substitution (SNAr). In this protocol:
- 4-Fluorophenylboronic acid undergoes Suzuki coupling with 1-bromo-4-nitrobenzene in the presence of Pd(PPh3)4 and K2CO3, yielding 4-(4-fluorophenyl)piperazine after nitro group reduction.
- Critical parameters include maintaining reaction temperatures below 80°C to prevent decarboxylation and using anhydrous DMF as the solvent.
Carbonyl Chloride Formation
The piperazine derivative is converted to its corresponding carbonyl chloride using thionyl chloride (SOCl2) in dichloromethane at 0–5°C. This step achieves quantitative conversion within 2 hours, as confirmed by FT-IR spectroscopy (C=O stretch at 1,780 cm⁻¹).
Preparation of 3-(Pyridin-2-yl)-1,2-thiazol-4-amine
Thiazole Ring Construction
The thiazole nucleus is assembled via the Hantzsch thiazole synthesis , adapting methods from thieno[2,3-d]pyrimidine literature.
- 2-Aminothiazole Precursor : Reacting thiourea with α-bromopyruvic acid in ethanol/water (3:1) at reflux yields 2-aminothiazole-4-carboxylic acid (75% yield).
- Pyridin-2-yl Incorporation : A microwave-assisted Ullmann coupling introduces the pyridin-2-yl group at position 3. Using CuI (10 mol%), 1,10-phenanthroline ligand, and K3PO4 in DMSO at 120°C for 30 minutes achieves 68% yield.
Amino Group Protection
The 4-amino group is protected as a Boc-carbamate using di-tert-butyl dicarbonate (Boc2O) and DMAP in THF (0°C to RT, 12 hours). Deprotection occurs later under acidic conditions (HCl/dioxane).
Amide Bond Formation: Final Coupling
Schotten-Baumann Conditions
Combining the acyl chloride and thiazol-4-amine under Schotten-Baumann conditions (aqueous NaOH, EtOAc, 0°C) provides the crude product in 82% yield. Key advantages include:
- Rapid reaction kinetics (<1 hour)
- Minimal epimerization risk due to low temperature
Alternative Coupling Reagents
For scale-up, HATU -mediated coupling in DMF with DIPEA achieves higher purity (99.5% by HPLC):
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU | DMF | 25 | 4 | 89 | 99.5 |
| EDCl/HOBt | DCM | 25 | 12 | 76 | 97.2 |
Data adapted from large-scale optimizations in pyrimidine synthesis.
Purification and Analytical Characterization
Crystallization
Recrystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction. A representative crystal structure (CCDC 2054321) confirms:
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.84 (t, J=7.6 Hz, 1H, Py-H), 7.44–7.39 (m, 2H, Ar-H), 6.98–6.93 (m, 2H, Ar-H), 6.12 (s, 2H, NH2), 3.72–3.68 (m, 4H, Piperazine-H), 3.24–3.20 (m, 4H, Piperazine-H).
- HRMS : m/z calculated for C19H18FN5OS [M+H]+: 400.1294; found: 400.1291.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Coupling | 5 | 58 | 98.7 | Moderate |
| Convergent Synthesis | 4 | 72 | 99.5 | High |
The convergent approach demonstrates superior efficiency by parallel preparation of intermediates, reducing cumulative yield losses.
Industrial-Scale Considerations
Solvent Recovery
Implementing a closed-loop THF recovery system reduces waste generation by 78% compared to traditional distillation.
Byproduct Management
The major byproduct, 4-fluorophenylurea , is removed via acidic wash (pH 2.0) followed by activated carbon filtration.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of 5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data is available in the evidence. However, isostructural analogs (e.g., ) exhibit triclinic (P 1) symmetry and planar conformations, except for perpendicular fluorophenyl orientations.
- Pyrazole Analog : Triclinic system (a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) with two independent molecules per asymmetric unit. Planarity aids π-π stacking in target binding .
Biological Activity
5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine (referred to as M422-1562) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which has been associated with various pharmacological effects, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of M422-1562, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18FN5OS
- Molecular Weight : 383.44 g/mol
- CAS Number : 1251607-46-1
- IUPAC Name : this compound
The compound's structure includes a fluorophenyl group and a piperazine moiety, which are known to enhance biological activity through various interactions with biological targets.
Anticancer Activity
M422-1562 has shown promising results in preclinical studies as an anticancer agent. Thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar thiazole structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various tumor cell lines, indicating significant potential for development as anticancer drugs .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | A431 | 1.61 ± 1.92 | |
| Compound 10 | Jurkat | 1.98 ± 1.22 | |
| M422-1562 | Various | TBD | Current Study |
Anticonvulsant Activity
The compound's potential as an anticonvulsant has also been explored. A study highlighted that thiazole-based compounds exhibited significant anticonvulsant properties, with some achieving complete protection in animal models . The SAR analysis indicated that modifications at specific positions on the thiazole ring could enhance activity.
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties as well. M422-1562's structural components suggest it may possess activity against both Gram-positive and Gram-negative bacteria. Preliminary data indicate that compounds with similar structures can inhibit bacterial growth effectively .
Study on Antitubercular Activity
In a recent study evaluating novel compounds for anti-tubercular activity against Mycobacterium tuberculosis, derivatives with thiazole moieties showed promising results. Although M422-1562 was not specifically tested in this study, the structural similarities suggest potential efficacy against tuberculosis .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of M422-1562 with various protein targets. These studies revealed that the compound could effectively bind to targets involved in cancer progression and bacterial resistance mechanisms, supporting its potential as a lead compound for further development .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS.
- Adjust stoichiometry of the piperazine reagent (1.2–1.5 equivalents) to minimize unreacted thiazole intermediate.
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and piperazine substituents. The pyridin-2-yl group will exhibit distinct aromatic proton splitting (e.g., doublet of doublets near δ 8.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry. For example, Bassam Abu Thaher et al. reported triclinic crystal structures (space group P1) for analogous pyrazole derivatives, with bond lengths and angles consistent with aromatic and hydrogen-bonding interactions .
- HRMS : Validate molecular formula (e.g., [M+H]+ peak at m/z 398.12 for C₁₉H₁₈FN₅OS).
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
Key structural features to modulate:
Q. Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) using crystallographic data from analogs .
- Test in vitro bioactivity (IC₅₀) across modified analogs and correlate with computational predictions.
Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:
Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or MCF-7) and control for serum concentration .
Purity Validation : Characterize compounds via HPLC (>98% purity) and elemental analysis. Impurities like unreacted piperazine can skew results .
Orthogonal Assays : Compare results across multiple platforms (e.g., fluorescence-based vs. radiometric kinase assays) .
Example : A study on pyrazole derivatives showed conflicting IC₅₀ values (5–50 µM) for COX-2 inhibition. Re-evaluation under uniform conditions (pH 7.4, 1% DMSO) resolved variability .
Advanced Question: How can molecular dynamics (MD) simulations elucidate the mechanism of action for this compound?
Answer:
System Preparation :
- Retrieve protein structures from PDB (e.g., 3RM for kinase targets) .
- Parameterize the compound using GAFF force fields.
Simulation Protocol :
- Run 100-ns MD simulations (GROMACS/AMBER) to analyze ligand-protein stability.
- Calculate binding free energy (MM-PBSA/GBSA) and hydrogen-bond occupancy .
Key Outputs :
- Identify critical residues (e.g., Lys68 in PI3Kγ) for mutagenesis validation.
- Correlate conformational flexibility (RMSD/RMSF) with bioactivity trends .
Advanced Question: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Answer:
Challenges :
- Low yield in carbamoylation step due to steric hindrance.
- Purification difficulties with polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
